molecular formula C57H93NO25 B1401581 Acetylisovaleryltylosin tartrate CAS No. 63428-13-7

Acetylisovaleryltylosin tartrate

Cat. No. B1401581
CAS RN: 63428-13-7
M. Wt: 1192.3 g/mol
InChI Key: KWXNNLFPPKMIJU-WRVYPGGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylisovaleryltylosin Tartrate is a semi-synthetic macrolide antibiotic derived from tylosin . It belongs to the same class of antibiotics as erythromycin and can effectively inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . It is active against Gram-positive bacteria and is used as an aid in the prevention and treatment of Swine (Mycoplasma) Enzootic Pneumonia (Swine Epidemic Pneumonia) caused by sensitive organisms .


Synthesis Analysis

Tylvalosin, also referred to as acetylisovaleryltylosin, is synthesized by a bioconversion using Streptomyces thermotolerans with tylosin as the substrate . The final yield was 8148 U mL-1. Subsequently, the crude tylvalosin was obtained from an acid and alkali recrystallization of the fermentation broth .


Molecular Structure Analysis

The molecular formula of Acetylisovaleryltylosin Tartrate is C57H93NO25 . Its average mass is 1192.340 Da and its monoisotopic mass is 1191.603638 Da .


Chemical Reactions Analysis

In the bioconversion of tylvalosin, tylosin was the precursor, leucine provided isovaleryl and glucose provided acetyl groups, energy and maintained the pH of the solution .

Scientific Research Applications

Interaction with Bovine Serum Albumin

Acetylisovaleryltylosin Tartrate (ATLL) has been studied for its interaction with bovine serum albumin (BSA), a protein structurally homologous to human serum albumin. This research is crucial for understanding the transport mechanism of ATLL in vivo. The presence of metal ions like Zn2+ and Cu2+ affects this interaction, with Zn2+ reducing and Cu2+ increasing the effective quenching constant of ATLL to BSA. This interaction involves hydrogen bonds and hydrophobic forces, and the addition of ATLL modifies the polarity of tryptophan and tyrosine residues in BSA. Moreover, ATLL alters the α-helix and β-sheet structures of BSA into β-turn and random structures (Deng, Hu, Zhou, & Liu, 2016).

Antibacterial Combination Efficacies

ATLL's effectiveness in combination with other antimicrobials against bacterial pathogens like Staphylococcus aureus has been evaluated. The study focused on the minimum inhibitory concentration of ATLL in combination with other drugs and its influence on S. aureus biofilm formation. Interestingly, ATLL was found to up-regulate biofilm-related genes, contrasting with other antibiotics that reduced biofilm formation (Yang et al., 2017).

Residue Determination in Swine Liver

A method for determining ATLL residue in swine liver was established using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method is critical for ensuring the safety and compliance of veterinary pharmaceuticals in food production (Li, 2011).

Bacteriostatic Activity and Toxicity of Nanoemulsion

Research has been conducted on ATLL nanoemulsion, evaluating its bacteriostatic activity against various pathogens and its acute toxicity. The nanoemulsion showed remarkable antibacterial effects and low toxicity, indicating its potential for veterinary applications (Wu, 2012).

Screening in Animal Tissues

ATLL was included in a rapid multi-residue screening method for antibiotics in muscle and kidney tissues using liquid chromatography-tandem mass spectrometry. This methodology is crucial for monitoring drug residues in food-producing animals (Granelli & Branzell, 2007).

Production Enhancement via Immobilization

The immobilization of Streptomyces thermotolerans on polyurethane foam to improve the production of ATLL was studied. This method showed higher ATLL concentrations and conversion rates, demonstrating an efficient strategy for its production (Zhu et al., 2014).

Safety And Hazards

Acetylisovaleryltylosin Tartrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51-,52-,53-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXNNLFPPKMIJU-WRVYPGGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H93NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylisovaleryltylosin tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
X LIU, Y JIA, X KU - 2023 - books.google.com
… Acetylisovaleryltylosin Tartrate, and quality control is beneficial to the quality and safety of Acetylisovaleryltylosin Tartrate [3… the pharmacokinetics of Acetylisovaleryltylosin Tartrate in the …
Number of citations: 0 www.google.com
Y Ma, X Cao, H Wang, X Song, D Hu - International Journal of Molecular …, 2022 - mdpi.com
… gondii activities of the 16-membered macrolide tilmicosin and acetylisovaleryltylosin tartrate (ATLL). Both tilmicosin and ATLL potently inhibited T. gondii with a half-maximal effective …
Number of citations: 1 www.mdpi.com
B Yang, Z Lei, Y Zhao, S Ahmed, C Wang… - Frontiers in …, 2017 - frontiersin.org
… was combined with acetylisovaleryltylosin tartrate or colistin … in combination with acetylisovaleryltylosin tartrate or ceftiofur … the combination of acetylisovaleryltylosin tartrate and …
Number of citations: 44 www.frontiersin.org
FY Deng, TY Hu, SS Zhou, Y Liu - Guang pu xue yu Guang pu fen xi …, 2016 - europepmc.org
… Acetylisovaleryltylosin tartrate (ATLL) is a new macrolide veterinary antibiotic, it is necessary to study the binding of ATLL to protein, which will directly correlate with the efficiency in vivo…
Number of citations: 1 europepmc.org
J Chen, H Zhou, J Huang, R Zhang, X Rao - Journal of Advanced Research, 2021 - Elsevier
… all antibiotics tested, except for acetylisovaleryltylosin tartrate, can inhibit the biofilm formation … However, acetylisovaleryltylosin tartrate promotes these genes. Taken together, antibiotics …
Number of citations: 30 www.sciencedirect.com
Z Zhao, X Tang, X Zhao, M Zhang, W Zhang… - Biochemical …, 2014 - Elsevier
… 1) is a new broad-spectrum, third-generation macrolides, which is a tylosin derivative with the modification of 3-acetyl-4′-isovaleryl (acetylisovaleryltylosin tartrate) and its molecule …
Number of citations: 84 www.sciencedirect.com
R Moges, DD De Lamache, S Sajedy… - Frontiers in Veterinary …, 2018 - frontiersin.org
… Tylvalosin is a broad-spectrum third-generation macrolide derived from tylosin through the modification of 3-acetyl-4′-isovaleryl (acetylisovaleryltylosin tartrate). Tylvalosin is currently …
Number of citations: 30 www.frontiersin.org
L Zhang, Z Li, X Deng, J Li, T Li, Y Lv - Research in veterinary science, 2019 - Elsevier
… Tylvalosin is a broad-spectrum third-generation macrolide derived from tylosin through the modification of 3-acetyl-4′-isovaleryl (acetylisovaleryltylosin tartrate); it is especially used …
Number of citations: 3 www.sciencedirect.com
AG Buret - Leipziger Blaue Hefte - d-nb.info
… Tylvalosin (Aivlosin®) is a broad-spectrum third-generation macrolide derived from tylosin through the modification of 3-acetyl-4′-isovaleryl (acetylisovaleryltylosin tartrate). Tylvalosin …
Number of citations: 2 d-nb.info
L Lina - Huazhong Agricultural University College of Veterinary …, 2008
Number of citations: 6

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